molecular formula C16H31N B13825478 2-Cyclohexyl-N-(2-cyclohexylethyl)ethan-1-amine CAS No. 7598-20-1

2-Cyclohexyl-N-(2-cyclohexylethyl)ethan-1-amine

Cat. No.: B13825478
CAS No.: 7598-20-1
M. Wt: 237.42 g/mol
InChI Key: FMMYWCDTBMIIPS-UHFFFAOYSA-N
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Description

Cyclohexaneethanamine, N-(2-cyclohexylethyl)-, hydrochloride (1:1) is a chemical compound with a complex structure that includes cyclohexane rings and an ethanamine group. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexaneethanamine, N-(2-cyclohexylethyl)-, hydrochloride (1:1) typically involves the reaction of cyclohexaneethanamine with 2-cyclohexylethyl chloride in the presence of a suitable base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The hydrochloride salt is then formed by treating the amine with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Cyclohexaneethanamine, N-(2-cyclohexylethyl)-, hydrochloride (1:1) can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives.

Scientific Research Applications

Cyclohexaneethanamine, N-(2-cyclohexylethyl)-, hydrochloride (1:1) has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexaneethanamine, N-(2-cyclohexylethyl)-, hydrochloride (1:1) involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the context. The pathways involved in its action are complex and may include modulation of signal transduction pathways and alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Cyclohexylethyl)-N-methyl-2-cyclohexylethanamine
  • N,N-Dimethylethylamine

Uniqueness

Cyclohexaneethanamine, N-(2-cyclohexylethyl)-, hydrochloride (1:1) is unique due to its specific structure, which includes two cyclohexane rings and an ethanamine group. This structure imparts distinct chemical and physical properties, making it valuable for various research applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, highlighting its potential for specialized uses.

Properties

CAS No.

7598-20-1

Molecular Formula

C16H31N

Molecular Weight

237.42 g/mol

IUPAC Name

2-cyclohexyl-N-(2-cyclohexylethyl)ethanamine

InChI

InChI=1S/C16H31N/c1-3-7-15(8-4-1)11-13-17-14-12-16-9-5-2-6-10-16/h15-17H,1-14H2

InChI Key

FMMYWCDTBMIIPS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CCNCCC2CCCCC2

Origin of Product

United States

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